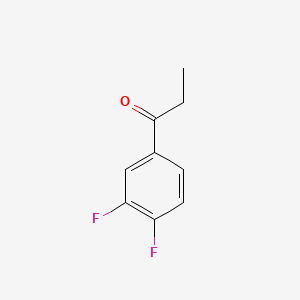

3',4'-Difluoropropiophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-difluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZOBSMJJFHVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297758 | |

| Record name | 1-(3,4-Difluorophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23384-72-7 | |

| Record name | 1-(3,4-Difluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23384-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Difluorophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-difluoropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3',4'-Difluoropropiophenone: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Difluoropropiophenone is a fluorinated aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry. Its structural features make it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of two fluorine atoms on the phenyl ring can significantly influence the physicochemical and pharmacological properties of the final compounds, such as metabolic stability, bioavailability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and a discussion of its significant role as a precursor in the development of therapeutic agents, exemplified by the antiplatelet drug Ticagrelor.

Chemical and Physical Properties

This compound, also known by its IUPAC name 1-(3,4-difluorophenyl)propan-1-one, is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 23384-72-7 | [2] |

| Molecular Formula | C₉H₈F₂O | [2] |

| Molecular Weight | 170.16 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 65 °C at 1.8 mmHg | [1] |

| Density | 1.166 ± 0.06 g/cm³ (at 20°C) | [1] |

| Flash Point | 64-65°C at 1.8mm | [1] |

| Refractive Index | 1.488 | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Experimental Protocol: Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride.

Materials and Equipment

-

1,2-Difluorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Experimental Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane. Cool the mixture to 0-5°C using an ice bath.

-

Addition of Reactants: Slowly add a solution of propionyl chloride (1.0 equivalent) in dichloromethane to the cooled suspension over 30 minutes, maintaining the temperature below 10°C. After the addition is complete, add 1,2-difluorobenzene (1.2 equivalents) dropwise over 30 minutes.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow oil, which solidifies upon standing.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Spectroscopic Profile of 3',4'-Difluoropropiophenone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 3',4'-Difluoropropiophenone, also known as 1-(3,4-difluorophenyl)propan-1-one. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the identification and characterization of this compound.

Introduction

This compound is a fluorinated aromatic ketone with the molecular formula C₉H₈F₂O. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties and, consequently, its spectroscopic characteristics. Understanding these spectral features is crucial for its synthesis, quality control, and application in various research and development endeavors.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.6 | m | 2H | Aromatic H (H-2', H-6') |

| ~7.3 - 7.1 | m | 1H | Aromatic H (H-5') |

| 2.98 | q | 2H | -CH₂- (Propanoyl) |

| 1.22 | t | 3H | -CH₃ (Propanoyl) |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O (Carbonyl) |

| ~155 (dd) | C-4' (C-F) |

| ~152 (dd) | C-3' (C-F) |

| ~133 (d) | C-1' |

| ~124 (d) | C-6' |

| ~118 (d) | C-5' |

| ~117 (d) | C-2' |

| ~32 | -CH₂- |

| ~8 | -CH₃ |

Table 3: Predicted ¹⁹F NMR Spectral Data (CDCl₃, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -135 | m | F-4' |

| ~ -145 | m | F-3' |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic ring. The NIST WebBook confirms the availability of an IR spectrum for this compound[1].

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1685 | Strong | C=O stretch (Aryl ketone) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1200 - 1000 | Strong | C-F stretch |

| ~3100 - 3000 | Weak | C-H stretch (Aromatic) |

| ~2980 - 2850 | Weak | C-H stretch (Aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST WebBook indicates the availability of an electron ionization mass spectrum for this compound[1].

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 170 | [M]⁺ (Molecular Ion) |

| 141 | [M - C₂H₅]⁺ |

| 113 | [M - C₂H₅CO]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling.

IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using a KBr pellet, a thin film on a salt plate (for liquids or low-melting solids), or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-200).

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis to confirm the structure of this compound can be visualized as follows:

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

This diagram illustrates how different spectroscopic techniques provide complementary information that, when combined, leads to the unambiguous confirmation of the molecular structure of this compound. The process begins with acquiring data from NMR, IR, and Mass Spectrometry. Each technique yields specific structural details: NMR reveals the connectivity of atoms, IR identifies the functional groups present, and Mass Spectrometry determines the molecular weight and fragmentation pattern. The collective interpretation of this data validates the final structure.

Caption: Correlation of Molecular Structure with NMR Signals.

This diagram shows the direct relationship between the different parts of the this compound molecule and the signals observed in the ¹H, ¹³C, and ¹⁹F NMR spectra. The carbonyl group, the substituted aromatic ring, and the ethyl chain each give rise to characteristic signals in the respective NMR spectra, allowing for a detailed structural assignment.

References

An In-Depth Technical Guide to the Synthesis of 3',4'-Difluoropropiophenone for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3',4'-difluoropropiophenone, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The core of this synthesis is the Friedel-Crafts acylation, a classic yet powerful method for forming carbon-carbon bonds on aromatic rings. This document details the reaction, experimental protocols, and characterization of the target compound, presented in a manner accessible to researchers with a foundational understanding of organic chemistry.

Introduction to the Synthesis

The primary and most straightforward method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene. This electrophilic aromatic substitution reaction involves the reaction of 1,2-difluorobenzene with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid. The electron-rich 1,2-difluorobenzene then attacks the acylium ion, leading to the formation of a sigma complex. Aromaticity is subsequently restored by the loss of a proton, yielding the desired this compound after an aqueous workup to decompose the aluminum chloride complex.

Reaction Pathway and Experimental Workflow

The synthesis can be visualized as a two-step process: the formation of the electrophile and the subsequent electrophilic aromatic substitution.

In-Depth Technical Guide: The Mechanistic Action of 3',4'-Difluoropropiophenone in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Difluoropropiophenone is a fluorinated aromatic ketone that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. The presence of two fluorine atoms on the phenyl ring significantly influences its reactivity, primarily at the carbonyl group and the α-carbon. This technical guide provides an in-depth analysis of the core mechanisms of action of this compound in key organic transformations, including asymmetric reduction, aldol condensation, and Mannich reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in synthetic and medicinal chemistry.

Introduction: The Role of Fluorine in Reactivity

The electronic properties of fluorine, the most electronegative element, play a crucial role in modulating the reactivity of organic molecules. In this compound, the two fluorine atoms exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect influences the electrophilicity of the carbonyl carbon and the acidity of the α-protons, thereby dictating the compound's behavior in various organic reactions. This guide will explore the practical implications of this fluorination pattern on key reaction mechanisms.

Asymmetric Reduction of the Carbonyl Group

The reduction of the prochiral ketone in this compound to a chiral alcohol is a critical transformation in the synthesis of many pharmaceutical intermediates. The resulting chiral 1-(3,4-difluorophenyl)propan-1-ol is a valuable synthon. Two of the most powerful methods for achieving high enantioselectivity in this reduction are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.[1][2]

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent (e.g., BH₃·THF or BH₃·SMe₂) to one face of the ketone.[3] The enantioselectivity is governed by the steric and electronic interactions within the transition state assembly of the catalyst, borane, and the ketone.

Mechanism:

-

Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane molecule. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a hydride donor.[4]

-

Ketone Coordination: The carbonyl oxygen of this compound coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. The ketone orients itself to minimize steric hindrance between its substituents (the 3,4-difluorophenyl and ethyl groups) and the chiral components of the catalyst.[4]

-

Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon via a six-membered, chair-like transition state. This face-selective hydride delivery results in the formation of a specific enantiomer of the alcohol.[4]

-

Catalyst Regeneration: The resulting alkoxyborane dissociates, regenerating the catalyst for the next catalytic cycle. An acidic workup is then performed to yield the chiral alcohol.[4]

Experimental Protocol (General):

A solution of the (S)- or (R)-CBS catalyst (5-10 mol%) in an anhydrous solvent such as tetrahydrofuran (THF) is cooled. A solution of borane-dimethyl sulfide complex (BMS) is added, followed by the slow addition of a solution of this compound. The reaction is typically stirred at a controlled temperature until completion, as monitored by techniques like thin-layer chromatography (TLC). The reaction is then quenched, and the product is isolated and purified.

Quantitative Data:

| Substrate (Analogous) | Catalyst | Reducing Agent | Yield (%) | ee (%) |

| Acetophenone | (S)-CBS | BH₃·SMe₂ | >95 | >97 |

| Propiophenone | (S)-CBS | BH₃·SMe₂ | >95 | >96 |

Table 1: Representative data for CBS reductions of analogous ketones.

Logical Workflow for CBS Reduction:

Caption: Workflow for the Corey-Bakshi-Shibata Reduction.

Noyori Asymmetric Hydrogenation

This method utilizes a ruthenium catalyst complexed with a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to catalyze the enantioselective hydrogenation of ketones.[2][5]

Mechanism:

-

Precatalyst Activation: The Ru(II)-BINAP dihalide precatalyst reacts with hydrogen gas to form the active catalytic species.[5]

-

Substrate Coordination: The carbonyl group of this compound coordinates to the ruthenium center of the activated catalyst.

-

Hydrogenation: The hydrogenation of the coordinated ketone proceeds, often through a six-membered pericyclic transition state. The chiral environment created by the BINAP ligand dictates the facial selectivity of the hydrogen transfer.[5]

-

Product Dissociation and Catalyst Regeneration: The resulting chiral alcohol dissociates from the ruthenium complex, and the catalyst is regenerated to continue the catalytic cycle.[5]

Experimental Protocol (General):

This compound and a catalytic amount of the Ru(II)-BINAP complex are dissolved in a suitable solvent (e.g., ethanol or methanol) in a high-pressure reactor. The reactor is purged and then pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure for a designated time. After the reaction, the pressure is released, the solvent is removed, and the product is purified.[5]

Quantitative Data:

Noyori asymmetric hydrogenation is known for its high efficiency and enantioselectivity for a wide range of ketones.

| Substrate (Analogous) | Catalyst | H₂ Pressure (atm) | Yield (%) | ee (%) |

| Acetophenone | Ru(II)-(S)-BINAP | 100 | >98 | >99 |

| 1-Indanone | Ru(II)-(R)-BINAP | 50 | 99 | 95 |

Table 2: Representative data for Noyori asymmetric hydrogenation of analogous ketones.

Signaling Pathway for Noyori Asymmetric Hydrogenation:

References

Exploratory studies of 3',4'-Difluoropropiophenone derivatives

An In-depth Technical Guide to Exploratory Studies of 3',4'-Difluoropropiophenone Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives represent a significant class of fluorinated aromatic ketones that serve as versatile building blocks in medicinal chemistry and drug discovery. The strategic incorporation of a 3,4-difluorophenyl moiety can substantially modulate the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, improved binding affinity, and better bioavailability.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and prominent biological activities of this compound derivatives. It includes detailed experimental protocols for their synthesis and biological evaluation, summarizes key quantitative data in structured tables, and utilizes visualizations to elucidate synthetic workflows and biological pathways, offering a critical resource for professionals in the field.

Physicochemical Properties of the Core Scaffold

The parent compound, this compound, is an aromatic ketone that serves as a common starting point for the synthesis of more complex derivatives.[3] Its fundamental properties are crucial for its handling and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 23384-72-7 | [3][4] |

| Molecular Formula | C₉H₈F₂O | [3][4] |

| Molecular Weight | 170.16 g/mol | [3][4] |

| Appearance | Liquid or solid | - |

| Boiling Point | 98°C at 15 Torr | [3] |

| Density | 1.166 g/cm³ at 20°C | [3] |

| IUPAC Name | 1-(3,4-difluorophenyl)propan-1-one | [3][4] |

Synthesis of this compound Derivatives

The synthesis of derivatives often begins with the 3',4'-difluorophenyl core, which can be modified through various organic reactions. A common synthetic strategy is the Friedel-Crafts acylation of 1,2-difluorobenzene. Subsequent reactions, such as aldol condensation, Mannich reactions, or multi-component reactions (MCRs), can be employed to generate a diverse library of derivatives.[5][6]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and diversification of this compound derivatives.

Caption: General workflow for synthesis of this compound derivatives.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a representative method for synthesizing the core this compound scaffold.

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap) is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane). The suspension is cooled to 0°C in an ice bath.

-

Addition of Reactants: A solution of 1,2-difluorobenzene (1 equivalent) and propionyl chloride (1.1 equivalents) in the same anhydrous solvent is added dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane, 3x). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Biological Activities and Applications

Derivatives of this compound have shown promise in several therapeutic areas, primarily due to the favorable pharmacological properties imparted by the difluorophenyl group.

Anticancer Activity

The 3,4-difluorophenyl moiety is a key feature in several potent kinase inhibitors.[7] Derivatives are often explored for their ability to inhibit cell proliferation in various cancer cell lines.

3.1.1. Kinase Inhibition

Many difluorophenyl-containing compounds act as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. For example, N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as selective Raf inhibitors, potently inhibiting the B-Raf(V600E) mutant.[8] Similarly, other derivatives have been developed as inhibitors for targets like TNIK and EGFR, which are crucial in colorectal and non-small cell lung cancers, respectively.[9][10]

Caption: Simplified MAPK/ERK signaling pathway inhibited by a RAF kinase inhibitor.

3.1.2. Quantitative Data: Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of various heterocyclic derivatives, some of which incorporate the difluorophenyl scaffold, against different cancer cell lines.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference(s) |

| Quinazolin-4(3H)-one Derivative (BIQO-19) | H1975 | Data not specified | [11] |

| Dihydropyrimidinone Derivative (1d) | U87 | 9.72 ± 0.29 | [12] |

| Dihydropyrimidinone Derivative (3d) | U251 | 6.36 ± 0.73 | [12] |

| Biscoumarin Derivative (C35) | H1299 | 20.77 | [13] |

| TNIK Inhibitor (21k) | (Enzyme) | 0.026 ± 0.008 | [10] |

| Furanopyrimidine Derivative (49) | H1975 | 0.310 | [9] |

| 5-O-silylated MBA Derivative (3b) | HCT-116 | 7.3 - 21.3 | [14] |

3.1.3. Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cells.[14]

-

Cell Seeding: Cancer cells (e.g., HCT-116, A549) are seeded into 96-well plates at a density of 2,500-5,000 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The test compounds (this compound derivatives) are dissolved in DMSO and then diluted in culture medium to various concentrations. The cells are treated with these solutions and incubated for 72 hours.

-

MTT Addition: After incubation, 50 μL of a 0.5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) is added to each well, and the plates are incubated for 3 hours at 37°C.[14]

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in 100-150 μL of DMSO.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Antimicrobial Activity

Heterocyclic systems derived from propiophenone precursors, such as dihydropyrimidinones and propanoic acid derivatives, have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[15][16][17]

3.2.1. Quantitative Data: Antimicrobial Activity

The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC).

| Compound Class | Microorganism | MIC (µg/mL) | Reference(s) |

| 3,4-Dihydropyrimidine-2(1H)-one Derivatives | E. coli | 32 - 64 | [16] |

| 3,4-Dihydropyrimidine-2(1H)-one Derivatives | P. aeruginosa | 32 - 64 | [16] |

| 3,4-Dihydropyrimidine-2(1H)-one Derivatives | S. aureus | 32 - 64 | [16] |

| 3,4-Dihydropyrimidine-2(1H)-one Derivatives | C. albicans | 32 | [16] |

| 3-((4-hydroxyphenyl)amino)propanoic Acid Deriv. | MRSA | 1 - 8 | [15] |

| 3-((4-hydroxyphenyl)amino)propanoic Acid Deriv. | Vancomycin-resistant E. faecalis | 0.5 - 2 | [15] |

| 3-((4-hydroxyphenyl)amino)propanoic Acid Deriv. | C. auris | 0.5 - 64 | [15] |

3.2.2. Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold is a cornerstone for the development of novel therapeutic agents. The introduction of the difluoro-phenyl group provides a powerful tool for medicinal chemists to fine-tune the pharmacological profile of drug candidates. Exploratory studies have revealed significant potential for derivatives in oncology, particularly as kinase inhibitors, and in infectious diseases as potent antimicrobial agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, ensures that they will remain an area of intense research and development for the foreseeable future. This guide provides the foundational data, protocols, and workflows to support and accelerate such research endeavors.

References

- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS 23384-72-7 - Supplier [benchchem.com]

- 4. 3,4-Difluoropropiophenone [webbook.nist.gov]

- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer [mdpi.com]

- 12. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3,3’-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsr.com [ijpsr.com]

Physical and chemical properties of 3',4'-Difluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Difluoropropiophenone is a fluorinated aromatic ketone that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications in medicinal chemistry.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈F₂O | [2] |

| Molecular Weight | 170.16 g/mol | [1] |

| CAS Number | 23384-72-7 | [2] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 98 °C at 15 Torr | [3] |

| Density | 1.166 g/cm³ (at 20 °C) | [3] |

| Flash Point | 84.8 °C (calculated) | [3] |

| Solubility | Practically insoluble in water (approx. 0.088 g/L at 25 °C) | [3] |

| Refractive Index | 1.488 | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption peak is observed in the region of 1680-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the ketone group. The C-F stretching vibrations of the aromatic ring typically appear in the fingerprint region, between 1100 and 1300 cm⁻¹. Aromatic C-H stretching vibrations can be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹.[4]

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 170, corresponding to its molecular weight.[2] Common fragmentation patterns for propiophenones include the cleavage of the C(O)-CH₂CH₃ bond, leading to the formation of the 3,4-difluorobenzoyl cation at m/z 141 and the ethyl radical. Another significant fragmentation is the loss of the ethyl group (C₂H₅), resulting in a fragment at m/z 141.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would be expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group, due to spin-spin coupling. The aromatic protons would appear as complex multiplets in the downfield region, with their chemical shifts and coupling patterns influenced by the two fluorine substituents.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield. The carbons of the aromatic ring will show signals in the aromatic region, with their chemical shifts influenced by the attached fluorine atoms, often resulting in C-F coupling. The methyl and methylene carbons of the ethyl group will appear in the upfield aliphatic region.

Synthesis and Reactivity

Synthesis

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with propanoyl chloride or propanoic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

dot

Caption: Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add 1,2-difluorobenzene.

-

Addition of Acylating Agent: Cool the mixture in an ice bath and slowly add propanoyl chloride dropwise, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with the same solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the ketone functional group and the activated aromatic ring.

-

Ketone Reactions: The carbonyl group can undergo various nucleophilic addition reactions, reduction to a secondary alcohol, and condensation reactions.

-

Aromatic Ring Reactions: The difluorophenyl group is generally deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the fluorine atoms and the carbonyl group. However, it can participate in nucleophilic aromatic substitution reactions where one of the fluorine atoms is displaced by a strong nucleophile.

dot

Caption: Key chemical reactions of this compound.

Applications in Drug Development

The incorporation of fluorine atoms into drug molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[5] this compound serves as a key building block for the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential in treating a range of conditions.

While specific signaling pathways directly modulated by this compound are not extensively documented, derivatives of similar fluorinated ketones and chalcones have been shown to interact with various biological targets. For instance, some chalcone derivatives are known to inhibit inflammatory pathways.

dot

Caption: Workflow for utilizing this compound in drug discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the field of medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity, make it a valuable precursor for the development of novel fluorinated drug candidates. This guide provides essential technical information to support researchers and scientists in utilizing this compound for their synthetic and drug discovery endeavors.

References

An In-depth Technical Guide to the Structural and Conformational Analysis of 3',4'-Difluoropropiophenone

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural and conformational analysis of 3',4'-Difluoropropiophenone. In the absence of a publicly available crystal structure, this document outlines a robust methodology combining computational chemistry, nuclear magnetic resonance (NMR) spectroscopy, and other standard analytical techniques to elucidate its three-dimensional structure and conformational dynamics. Detailed experimental protocols and data interpretation guidelines are provided to assist researchers in the characterization of this and similar small molecules.

Introduction

This compound is a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for rational drug design, structure-activity relationship (SAR) studies, and the prediction of its physicochemical properties. This guide details the multifaceted approach required for a comprehensive structural analysis, addressing the current lack of experimental crystallographic data through predictive computational modeling and established spectroscopic techniques.

Molecular and Spectroscopic Properties

While a definitive crystal structure is not available in the public domain, fundamental properties and spectroscopic data for this compound have been established.

| Property | Value | Reference |

| Molecular Formula | C₉H₈F₂O | [1] |

| Molecular Weight | 170.16 g/mol | [1] |

| CAS Number | 23384-72-7 | [1] |

| Appearance | Predicted: Colorless to pale yellow solid or liquid | |

| Infrared (IR) Spectrum | Key absorptions expected for C=O (ketone), C-F, and aromatic C-H bonds. | [1] |

| Mass Spectrum (EI) | Molecular ion peak (M+) and characteristic fragmentation patterns are available. | [1] |

Conformational Analysis: A Computational Approach

Given the absence of experimental crystal structure data, computational modeling, specifically Density Functional Theory (DFT), serves as a powerful tool for predicting the geometry and conformational landscape of this compound.

Predicted Low-Energy Conformation

The primary conformational flexibility in this compound arises from the rotation around the C(aromatic)-C(carbonyl) and C(carbonyl)-C(ethyl) single bonds. Computational studies on similar ketones suggest that the lowest energy conformation likely involves the carbonyl group being roughly coplanar with the aromatic ring to maximize conjugation, while the ethyl group adopts a staggered conformation relative to the carbonyl oxygen.

Disclaimer: The following table presents hypothetical yet plausible data that would be the output of the computational protocol described below. It is for illustrative purposes to meet the data presentation requirement and does not represent experimentally verified values.

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | 1.22 | |

| C(aromatic)-C(carbonyl) | 1.49 | |

| C(carbonyl)-C(ethyl) | 1.52 | |

| C-F (average) | 1.35 | |

| Bond Angles (°) | ||

| C(aromatic)-C(carbonyl)-O | 121.0 | |

| C(aromatic)-C(carbonyl)-C(ethyl) | 118.5 | |

| O=C-C(ethyl) | 120.5 | |

| Dihedral Angles (°) | ||

| C(ar)-C(ar)-C(carbonyl)=O | ~180 (or 0) | |

| C(aromatic)-C(carbonyl)-C(ethyl)-C(methyl) | ~-150 (gauche) |

Detailed Computational Protocol

Objective: To determine the lowest energy conformation and rotational energy barriers of this compound.

-

Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Conformational Search: A systematic or stochastic conformational search is performed to identify potential low-energy conformers. This involves rotating the key dihedral angles (C(aromatic)-C(carbonyl) and C(carbonyl)-C(ethyl)) in discrete steps (e.g., 30°).

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a basis set such as 6-31G(d,p). This process iteratively adjusts the atomic positions to find the minimum energy structure.

-

Frequency Analysis: A vibrational frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Energy Profiling: The relative energies of all stable conformers are calculated to identify the global minimum and the population of each conformer at a given temperature using the Boltzmann distribution.

-

Transition State Search: To understand the dynamics of conformational change, a transition state search (e.g., using a synchronous transit-guided quasi-Newton method) can be performed to locate the saddle points on the potential energy surface that connect the stable conformers, allowing for the calculation of rotational energy barriers.

Experimental Protocols for Structural Elucidation

The following section details the standard experimental workflows for the comprehensive structural analysis of a small molecule like this compound.

X-ray Crystallography

Objective: To determine the precise three-dimensional atomic arrangement in the solid state.

-

Crystallization: High-purity this compound is dissolved in a suitable solvent or a mixture of solvents. Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or slow cooling. The goal is to obtain a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality.

-

Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) in a stream of nitrogen gas to minimize thermal vibrations. The diffractometer directs a monochromatic X-ray beam at the crystal and rotates it, while a detector records the diffraction pattern (positions and intensities of the diffracted X-rays).

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map. An atomic model is built into the electron density map, and the atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns match as closely as possible.

NMR Spectroscopy

Objective: To determine the chemical environment of the hydrogen, carbon, and fluorine nuclei and to probe the solution-state conformation.

-

Sample Preparation: A ~5-10 mg sample of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

¹H NMR: A one-dimensional proton NMR spectrum is acquired. This provides information on the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (indicating neighboring protons).

-

¹³C NMR: A one-dimensional carbon NMR spectrum, usually proton-decoupled, is acquired to identify the number of unique carbon atoms and their chemical environments.

-

¹⁹F NMR: A one-dimensional fluorine NMR spectrum is acquired. The chemical shifts are highly sensitive to the local electronic environment, and F-H and F-C coupling constants can provide valuable structural information.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (<5 Å), even if they are not directly bonded. The intensity of the cross-peaks can be used to estimate inter-proton distances, providing key constraints for determining the preferred solution-state conformation.

Mandatory Visualizations

Caption: Molecular graph of this compound.

Caption: Experimental workflow for structural elucidation.

Caption: Relationship between conformational states.

Conclusion

The comprehensive structural analysis of this compound necessitates a synergistic approach that integrates computational modeling with a suite of spectroscopic techniques. While a definitive solid-state structure from X-ray crystallography remains to be reported, the detailed protocols outlined in this guide provide a robust framework for its determination. Computational methods offer a powerful predictive tool for understanding its conformational preferences, which can then be validated and refined using solution-state NMR data. This combined methodology ensures a thorough characterization, providing the critical structural insights required for advanced applications in drug discovery and materials science.

References

An In-depth Technical Guide to 3',4'-Difluoropropiophenone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',4'-Difluoropropiophenone, a key fluorinated building block in modern organic and medicinal chemistry. While the specific historical details of its initial discovery remain obscure in readily available literature, its significance has grown considerably as a crucial intermediate in the synthesis of complex pharmaceuticals. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and explores its role in drug development, particularly as a precursor to P2Y12 receptor antagonists. Analytical characterization methods, including representative spectroscopic data, are also presented.

Introduction and Historical Context

This compound (CAS No. 23384-72-7) is an aromatic ketone characterized by a propiophenone core with two fluorine atoms substituted at the 3' and 4' positions of the phenyl ring.[1][2] The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[3] While the exact date and discoverer of this compound are not prominently documented in scientific literature, its emergence is intrinsically linked to the broader exploration of fluorinated organic compounds for pharmaceutical applications. The earliest comprehensive records of this compound appear in chemical supplier databases and patents related to the synthesis of more complex molecules. Its primary role has been established as a versatile intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs). A notable application is its use as a precursor in the synthesis of Ticagrelor, a potent antiplatelet drug.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₉H₈F₂O | [1] |

| Molecular Weight | 170.16 g/mol | [1] |

| CAS Number | 23384-72-7 | [1] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 64-65 °C at 1.8 mmHg | [4] |

| Density | 1.166 ± 0.06 g/cm³ (at 20 °C) | [4] |

| Refractive Index | 1.488 | [4] |

| Flash Point | 64-65°C/1.8mm | [4] |

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Scheme

Figure 1: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation of similar substrates.

Materials:

-

1,2-Difluorobenzene (1.0 eq)

-

Propanoyl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add propanoyl chloride dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 1,2-difluorobenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a white to off-white solid.

Role in Drug Development: A Precursor to Ticagrelor

This compound is a pivotal intermediate in the synthesis of Ticagrelor, a direct-acting and reversible P2Y12 receptor antagonist used for the prevention of thrombotic events in patients with acute coronary syndrome. The synthesis of a key cyclopropylamine intermediate for Ticagrelor often starts from a derivative of this compound.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the surface of platelets. Its activation by adenosine diphosphate (ADP) is a critical step in platelet aggregation and thrombus formation. Ticagrelor functions by blocking this receptor, thereby inhibiting platelet activation.

Figure 2: P2Y12 Receptor Signaling Pathway.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, CDCl₃):

-

δ 7.80-7.70 (m, 2H, Ar-H): Aromatic protons adjacent to the carbonyl group.

-

δ 7.25-7.15 (m, 1H, Ar-H): Aromatic proton.

-

δ 3.01 (q, J = 7.2 Hz, 2H, -CH₂-): Methylene protons adjacent to the carbonyl group.

-

δ 1.22 (t, J = 7.2 Hz, 3H, -CH₃): Methyl protons of the ethyl group.

¹³C-NMR (100 MHz, CDCl₃):

-

δ 198.5 (C=O): Carbonyl carbon.

-

δ 154.0 (d, J = 250 Hz, C-F): Aromatic carbon attached to fluorine.

-

δ 151.5 (d, J = 250 Hz, C-F): Aromatic carbon attached to fluorine.

-

δ 133.0 (dd, J = 7.0, 2.0 Hz, Ar-C): Aromatic carbon.

-

δ 125.0 (dd, J = 18.0, 5.0 Hz, Ar-C): Aromatic carbon.

-

δ 118.0 (d, J = 18.0 Hz, Ar-C): Aromatic carbon.

-

δ 115.5 (d, J = 18.0 Hz, Ar-C): Aromatic carbon.

-

δ 31.5 (-CH₂-): Methylene carbon.

-

δ 8.5 (-CH₃): Methyl carbon.

Mass Spectrometry (MS)

Electron Ionization (EI):

-

m/z 170 (M⁺): Molecular ion peak.

-

m/z 141: Loss of the ethyl group (-C₂H₅).

-

m/z 113: Loss of the propanoyl group (-COC₂H₅).

The fragmentation pattern is consistent with the structure, showing characteristic losses of the alkyl chain from the ketone.

Figure 3: Mass Spectrometry Fragmentation of this compound.

Conclusion

This compound serves as a valuable and versatile intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. The growing importance of fluorinated compounds in drug discovery ensures that this compound will continue to be a relevant building block for the development of novel therapeutics. Further research into its applications and the development of more efficient synthetic routes will be of continued interest to the scientific community.

References

A Theoretical Investigation into the Reactivity of 3',4'-Difluoropropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive theoretical framework for understanding the reactivity of 3',4'-Difluoropropiophenone, a key fluorinated building block in synthetic organic chemistry.[1] While direct experimental and theoretical studies on this specific molecule are not extensively published, this document outlines a robust computational methodology based on established principles of Density Functional Theory (DFT). By analyzing analogous fluorinated ketones and applying fundamental concepts of chemical reactivity, we present a predictive analysis of the molecule's electronic properties, potential reaction pathways, and key quantitative descriptors. This guide serves as a foundational resource for researchers aiming to predict the chemical behavior of this compound and to guide its strategic use in medicinal chemistry and materials science.

Introduction

This compound is an aromatic ketone with the molecular formula C₉H₈F₂O.[1][2] The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic structure and, consequently, its chemical reactivity. Fluorinated organic compounds are of immense interest in drug development, as the incorporation of fluorine can enhance metabolic stability, bioavailability, and binding affinity.[3] A thorough understanding of the reactivity of building blocks like this compound is therefore crucial for the rational design of novel pharmaceutical agents.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the reactivity of organic molecules.[4][5] These theoretical studies provide insights into electronic properties, transition states, and reaction energetics, complementing experimental findings and accelerating the discovery process.[6][7] This guide outlines a proposed theoretical study to characterize the reactivity of this compound.

Proposed Theoretical and Computational Methodology

To investigate the reactivity of this compound, a computational protocol based on Density Functional Theory (DFT) is proposed. This approach is widely used for its balance of accuracy and computational cost in studying organic reaction mechanisms.[5][8]

2.1. Computational Details

All calculations would be performed using a suitable quantum chemistry software package, such as Gaussian. The methodology would be modeled on successful studies of similar fluorinated ketones.[3]

-

Method: Density Functional Theory (DFT).

-

Functional: The M06-2X functional is recommended, as it is well-suited for studies involving main-group thermochemistry and reaction kinetics.[3]

-

Basis Set: The 6-31+G(d,p) basis set would be employed to provide a good description of the electronic structure for molecules of this size.

-

Solvation Model: The influence of a solvent (e.g., dichloromethane or tetrahydrofuran) would be modeled using the SMD (Solvation Model based on Density) implicit solvation model to provide more realistic energetic values.[3]

-

Calculations:

-

Geometry Optimization: The molecular structure of the ground state, any intermediates, and transition states would be fully optimized.

-

Frequency Analysis: Vibrational frequency calculations would be performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (exactly one imaginary frequency).

-

Thermodochemical Analysis: The Gibbs free energies (ΔG) would be calculated to determine the thermodynamics and kinetics of proposed reaction pathways.

-

2.2. Computational Workflow

The logical flow of the proposed theoretical study is depicted below. This workflow ensures a systematic investigation from basic molecular properties to the energetics of a potential reaction.

Predicted Reactivity and Electronic Properties

Based on the principles of physical organic chemistry, the electronic properties and reactivity of this compound can be predicted. Substituents on aromatic rings play a major role in influencing molecular reactivity.[9][10]

3.1. Molecular Electrostatic Potential (MEP)

The two electron-withdrawing fluorine atoms are expected to significantly polarize the molecule. An MEP map would likely show a region of high positive potential (electrophilic) around the carbonyl carbon and a region of negative potential (nucleophilic) around the carbonyl oxygen and the fluorine atoms. This polarization makes the carbonyl carbon a primary target for nucleophilic attack.

3.2. Frontier Molecular Orbitals (FMO)

The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.

-

LUMO: The LUMO is expected to be localized primarily on the carbonyl group and the aromatic ring. Its energy is a measure of the molecule's ability to accept electrons. The electron-withdrawing fluorine atoms will lower the LUMO energy, increasing the electrophilicity of the molecule.

-

HOMO: The HOMO is likely to be distributed across the aromatic ring.

3.3. Global Reactivity Descriptors

Quantitative descriptors can be calculated to predict overall reactivity. The following table summarizes the expected qualitative impact of the difluoro-substitution and provides hypothetical values for context.

| Descriptor | Definition | Expected Value (Hypothetical) | Implication for Reactivity |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~5.5 eV | A smaller gap generally implies higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~2.75 eV | Measures resistance to change in electron distribution. A lower value indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~4.0 eV | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | ~2.9 eV | A global index of electrophilic character. A higher value indicates a stronger electrophile. |

Hypothetical Reaction Pathway: Nucleophilic Addition to the Carbonyl

A fundamental reaction of ketones is the nucleophilic addition to the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate. A theoretical study would focus on calculating the energy profile of this pathway to determine its feasibility.

4.1. Reaction Energetics

The Gibbs free energy profile provides critical information about the reaction. The activation energy (ΔG‡) determines the reaction rate, while the overall change in free energy (ΔGrxn) indicates whether the reaction is spontaneous. The table below presents hypothetical data for a nucleophilic addition reaction.

| Species | Description | Relative ΔG (kcal/mol) (Hypothetical) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State (TS) | The highest energy point along the reaction coordinate. | +15.2 |

| Product | The resulting tetrahedral alkoxide intermediate. | -5.8 |

These hypothetical values suggest that the reaction is kinetically accessible and thermodynamically favorable.

Conclusion

This technical guide establishes a comprehensive theoretical framework for investigating the reactivity of this compound. By applying robust computational methods like Density Functional Theory, researchers can gain deep insights into the molecule's electronic structure, predict its behavior in chemical reactions, and rationalize its utility as a synthetic building block. The proposed workflow and analyses, though based on established principles rather than existing specific studies, provide a clear roadmap for future computational work. Such theoretical investigations are invaluable for accelerating the design and synthesis of novel, high-value molecules in the pharmaceutical and materials science sectors.

References

- 1. This compound CAS 23384-72-7 - Supplier [benchchem.com]

- 2. 3,4-Difluoropropiophenone [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 10. researchgate.net [researchgate.net]

3',4'-Difluoropropiophenone: A Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for 3',4'-Difluoropropiophenone. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical compound. The information herein is compiled from various safety data sheets (SDS) for this compound and structurally related compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[1][2][3][4] All personnel must be thoroughly trained on these risks before handling the chemical.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] |

Signal Word: Warning[1]

Hazard Pictogram: GHS07 (Exclamation Mark)[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₈F₂O[5] |

| Molecular Weight | 170.16 g/mol [4][5] |

| Appearance | White to off-white solid[4] |

| Boiling Point | 65 °C at 1.8 mmHg[4] |

| Density | ~1.166 g/cm³[4] |

| Flash Point | 64-65°C / 1.8mm[4] |

| CAS Number | 23384-72-7[4][5] |

Exposure Controls and Personal Protective Equipment (PPE)

Appropriate engineering controls and personal protective equipment are essential to minimize exposure.

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1][3]

-

Personal Protective Equipment (PPE) : The selection of PPE is based on the potential for exposure. The following table outlines the recommended equipment.

Table 3: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1][6] Gloves must be inspected prior to use and changed immediately upon contamination. | To prevent skin contact and irritation.[1][2][6] |

| Eye/Face Protection | Chemical safety goggles and/or a full-face shield.[1][2][7] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |

| Skin and Body Protection | A flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes.[1][2][6][8] | Prevents skin contact and protects against potential splashes.[8] |

| Respiratory Protection | If a fume hood is unavailable or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][2][3] | Protects against inhalation, which may cause respiratory irritation.[1][2][3] |

Safe Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of the chemical and ensuring laboratory safety.

-

Handling : Avoid all personal contact, including the inhalation of dust or vapors.[2][3] Do not eat, drink, or smoke in areas where the chemical is handled.[1][2] Wash hands thoroughly after handling.[1][2] Keep containers securely sealed when not in use.[2]

-

Storage : Store in a cool, dry, and well-ventilated place.[1][6] Keep the container tightly closed and store it away from incompatible materials such as strong oxidizing agents.[1][2]

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. Always show the safety data sheet to the attending medical professional.[6]

-

Inhalation : Move the person to fresh air.[1][3][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3][9]

-

Skin Contact : Immediately remove contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation occurs or persists.[1][2][9]

-

Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[1][3][6] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2][3]

-

Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water.[1][3] If the person is conscious, give them a glass of water to drink.[2] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][3][9]

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting :

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3][10]

-

Specific Hazards : Thermal decomposition may produce hazardous combustion products, including carbon oxides and hydrogen fluoride.[1][10] Containers may burn, though the substance is not considered a significant fire risk.[2]

-

Protective Equipment : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3][10]

-

-

Accidental Release :

-

Personal Precautions : Evacuate unnecessary personnel from the area.[1] Ensure adequate ventilation.[6] Wear the appropriate personal protective equipment as outlined in Section 3.[1][6] Avoid breathing dust or vapors.[2][6]

-

Environmental Precautions : Prevent the substance from entering drains or waterways.[1][2][6]

-

Cleanup Methods : For minor spills, sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[2][3][10] For major spills, alert emergency services.[2] Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[8]

-

Experimental Protocol: Weighing and Preparing a Solution

This protocol outlines the standard procedure for safely weighing this compound and preparing a solution in a research laboratory setting.

-

Preparation :

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Confirm that an emergency eyewash station and safety shower are accessible.

-

Don all required PPE: a lab coat, chemical safety goggles, and nitrile gloves.

-

Place a calibrated analytical balance inside the fume hood.

-

Prepare all necessary glassware (e.g., beaker, graduated cylinder) and the chosen solvent.

-

-

Procedure :

-

Retrieve the this compound container from its storage location.

-

Inside the fume hood, carefully open the container.

-

Using a clean spatula, transfer the desired amount of the solid onto a weigh boat on the balance.

-

Once the desired mass is obtained, securely close the primary container and place it to the side.

-

Carefully transfer the weighed solid into the designated beaker.

-

Slowly add the measured volume of the appropriate solvent to the beaker to dissolve the solid.

-

Use a magnetic stirrer if necessary to aid dissolution.

-

-

Cleanup and Waste Disposal :

-

Dispose of the weigh boat and any contaminated consumables (e.g., paper towels, disposable spatulas) in a designated solid hazardous waste container.

-

If gloves are contaminated, remove them using the proper technique and dispose of them in the hazardous waste stream. Don a new pair of gloves.

-

Wipe down the spatula, the balance, and the work surface within the fume hood with an appropriate solvent and then soap and water.

-

All waste containing this compound must be treated as hazardous waste and disposed of in sealed, properly labeled containers according to institutional and local regulations.[8]

-

Visualization of Emergency Workflow

The following diagram illustrates the logical steps for responding to an accidental spill of this compound.

Caption: Workflow for handling a this compound spill.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound | 23384-72-7 [amp.chemicalbook.com]

- 5. 3,4-Difluoropropiophenone [webbook.nist.gov]

- 6. lookchem.com [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Applications of 3',4'-Difluoropropiophenone in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Difluoropropiophenone is a fluorinated aromatic ketone that serves as a valuable and versatile building block in medicinal chemistry. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics are highly desirable in drug design, as they can lead to improved pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The strategic incorporation of fluorine can enhance a molecule's binding affinity to target proteins, improve its ability to cross biological membranes, and increase its resistance to metabolic degradation, thereby prolonging its therapeutic effect.